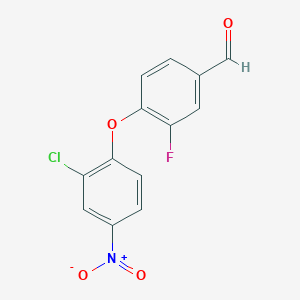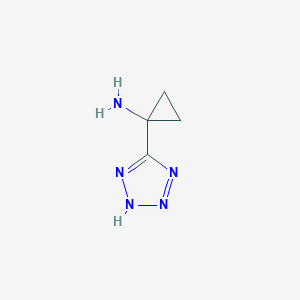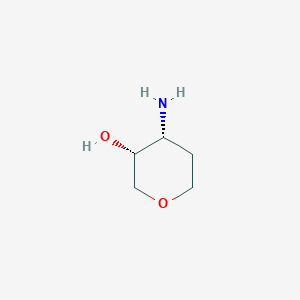![molecular formula C16H19NO B1455413 {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine CAS No. 1179138-52-3](/img/structure/B1455413.png)
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
Overview
Description
“{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine” is a chemical compound with the CAS Number: 1179138-52-3 . It has a molecular weight of 241.33 . The IUPAC name for this compound is N-[1-(2’-methoxy[1,1’-biphenyl]-4-yl)ethyl]-N-methylamine .
Molecular Structure Analysis
The InChI code for “{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine” is 1S/C16H19NO/c1-12(17-2)13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-3/h4-12,17H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocycles containing the 1,2,3-triazole moiety, for instance, display significant biological activities and are known for their anti-HIV, antitubercular, antiviral, antibacterial, and anticancer properties .
Development of Medicinal Scaffolds
The structural motif of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine is found in several medicinal scaffolds. These scaffolds have been utilized in the development of medications that demonstrate a wide range of therapeutic activities .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, this compound can be used to prepare more complex organic molecules. It serves as a precursor for various alkylation reactions, which are fundamental in constructing complex organic structures .
Inhibition of Monoamine Oxidase
In biochemical research, derivatives of this compound have been studied for their ability to inhibit monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters, and its inhibition can be relevant for treating certain neurological disorders .
Molecular Structure Determination
The compound’s derivatives are used in studies involving molecular structure determination through techniques like NMR spectroscopy and X-ray crystallography. This is essential for understanding the molecular architecture and designing drugs with specific target interactions .
Click Chemistry Applications
Click chemistry is a field of chemical synthesis that is simple, high-yielding, and widely applicable. Derivatives of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine are used in click chemistry to produce a variety of substituted derivatives, particularly triazoles .
Cell Viability Studies
In pharmacological research, this compound’s isomers have been synthesized and tested for cell viability on cancer cell lines, such as HeLa cells. This helps in assessing the therapeutic potential of new drugs .
Mechanism of Action
Target of Action
- Phenytoin primarily targets voltage-gated sodium channels (VGSCs), specifically the VGSC α-subunit. By binding to VGSCs, phenytoin stabilizes the inactive state of the channel, reducing neuronal excitability and preventing repetitive firing during seizures .
Mode of Action
- Phenytoin binds to the VGSC α-subunit in its inactive state, blocking sodium influx during depolarization. This reduces neuronal excitability, inhibits repetitive action potentials, and suppresses seizure activity .
Biochemical Pathways
- Phenytoin’s primary effect occurs in neurons, where it modulates sodium channel activity. Reduced sodium influx leads to decreased neurotransmitter release and dampened neuronal firing, ultimately preventing seizures .
Pharmacokinetics
- Phenytoin is well-absorbed orally but has variable bioavailability due to saturation of hepatic metabolism. It binds extensively to plasma proteins (albumin). Primarily metabolized by hepatic cytochrome P450 enzymes (CYP2C9 and CYP2C19). Eliminated via urine (both unchanged and as metabolites).
Result of Action
- Reduced neuronal excitability, decreased glutamate release, and altered neurotransmission. Suppression of abnormal electrical activity, preventing seizures .
Action Environment
- Phenytoin efficacy can be influenced by factors such as liver function, drug interactions, and adherence to dosing. Proper storage (avoiding extreme temperatures) ensures stability and potency .
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)phenyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12(17-2)13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-3/h4-12,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNASJSRFXGKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)








![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)

